molecular formula C19H17NO2 B14611076 3-Cyclohexene-1-carboxamide, 2-oxo-4,6-diphenyl- CAS No. 57839-64-2

3-Cyclohexene-1-carboxamide, 2-oxo-4,6-diphenyl-

Cat. No.: B14611076
CAS No.: 57839-64-2
M. Wt: 291.3 g/mol
InChI Key: WDTJOYBGOYTWRX-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-carboxamide, 2-oxo-4,6-diphenyl- is an organic compound that belongs to the class of cyclohexene derivatives This compound is characterized by a cyclohexene ring substituted with a carboxamide group and two phenyl groups at positions 4 and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexene-1-carboxamide, 2-oxo-4,6-diphenyl- can be achieved through the reaction of N-substituted acetoacetic acid amides with benzalacetophenone and 4-methoxybenzalacetophenone in alcohol in the presence of potassium hydroxide . This reaction typically involves refluxing the mixture for about an hour to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexene-1-carboxamide, 2-oxo-4,6-diphenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-Cyclohexene-1-carboxamide, 2-oxo-4,6-diphenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1-carboxamide, 2-oxo-4,6-diphenyl- involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the substituents. The pathways involved often include the modulation of enzyme activity, which can lead to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene-1-carboxamide: Lacks the phenyl groups and has different reactivity.

    2-Oxo-4,6-diphenylcyclohexanone: Similar structure but lacks the carboxamide group.

    Cyclohexene-1-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide.

Uniqueness

3-Cyclohexene-1-carboxamide, 2-oxo-4,6-diphenyl- is unique due to the presence of both the carboxamide and oxo groups, along with the phenyl substitutions. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

57839-64-2

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

2-oxo-4,6-diphenylcyclohex-3-ene-1-carboxamide

InChI

InChI=1S/C19H17NO2/c20-19(22)18-16(14-9-5-2-6-10-14)11-15(12-17(18)21)13-7-3-1-4-8-13/h1-10,12,16,18H,11H2,(H2,20,22)

InChI Key

WDTJOYBGOYTWRX-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(=O)C=C1C2=CC=CC=C2)C(=O)N)C3=CC=CC=C3

Origin of Product

United States

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